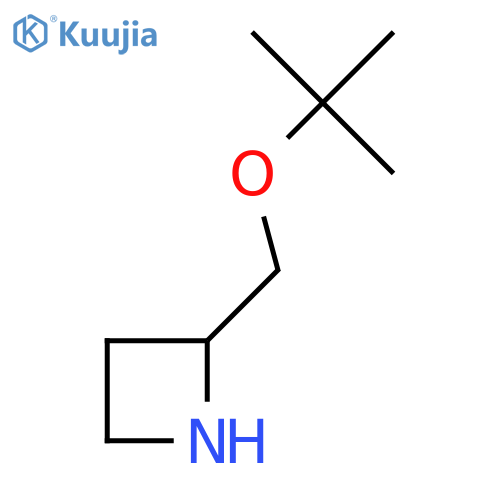

Cas no 1897525-43-7 (2-(tert-butoxy)methylazetidine)

1897525-43-7 structure

商品名:2-(tert-butoxy)methylazetidine

2-(tert-butoxy)methylazetidine 化学的及び物理的性質

名前と識別子

-

- 2-(tert-butoxy)methylazetidine

- 2-[(tert-butoxy)methyl]azetidine

- 1897525-43-7

- EN300-1788443

-

- インチ: 1S/C8H17NO/c1-8(2,3)10-6-7-4-5-9-7/h7,9H,4-6H2,1-3H3

- InChIKey: ALQRMVKHSARODQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)CC1CCN1

計算された属性

- せいみつぶんしりょう: 143.131014166g/mol

- どういたいしつりょう: 143.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-(tert-butoxy)methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788443-1.0g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1788443-10g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1788443-2.5g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1788443-0.05g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1788443-10.0g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1788443-1g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1788443-0.25g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1788443-0.5g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1788443-0.1g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1788443-5.0g |

2-[(tert-butoxy)methyl]azetidine |

1897525-43-7 | 5g |

$3687.0 | 2023-06-02 |

2-(tert-butoxy)methylazetidine 関連文献

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

5. Book reviews

1897525-43-7 (2-(tert-butoxy)methylazetidine) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量